tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate
Description
tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate is a carbamate-protected amine derivative characterized by a branched pentyl backbone with an ethyl substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely utilized in medicinal chemistry and peptide synthesis, where the Boc group serves to temporarily shield the amine functionality during multi-step reactions. Its structural complexity, featuring both a secondary amine and a sterically hindered tertiary carbon, confers unique reactivity and stability profiles compared to simpler carbamates.
Properties
CAS No. |
1539454-38-0 |
|---|---|
Molecular Formula |
C12H26N2O2 |
Molecular Weight |
230.35 g/mol |
IUPAC Name |
tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate |
InChI |
InChI=1S/C12H26N2O2/c1-6-12(7-2,8-9-13)14-10(15)16-11(3,4)5/h6-9,13H2,1-5H3,(H,14,15) |
InChI Key |
BBWWWPBJGDIZBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CCN)NC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. One common method involves the use of tert-butyl carbamate and an amine in the presence of a base such as cesium carbonate. The reaction is carried out at room temperature, and the product is purified through crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-amino-3-ethylpentan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products Formed:
Oxidation: Corresponding oxidized products.
Reduction: Corresponding reduced products.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-(1-amino-3-ethylpentan-3-yl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules and as a protecting group for amines .
Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It serves as a substrate in enzymatic assays and helps in understanding biochemical pathways .
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These complexes undergo chemical transformations, resulting in the desired products. The molecular pathways involved include enzymatic catalysis and protein modification.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate with analogous Boc-protected amines, focusing on structural motifs, steric effects, and functional group variations.
Substituent Configuration and Steric Effects
- Cyclopentyl Derivatives: Compounds like tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate (CAS: 225641-86-1) and tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1) feature rigid cyclic backbones. In contrast, the linear 3-ethylpentan backbone of the target compound offers greater rotational freedom, which may improve solubility in nonpolar solvents .
Bicyclic Systems :
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4) incorporates a bicyclo scaffold, introducing significant steric hindrance and geometric strain. Such structures are often employed in fragment-based drug design to mimic bioactive conformations. The target compound’s linear chain lacks this strain, making it less suited for rigid binding pockets but more adaptable to dynamic interactions .- Piperidine Derivatives: tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate (CAS: 1289385-02-9) and tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-17-6) contain nitrogen heterocycles. The piperidine ring enhances basicity and hydrogen-bonding capacity compared to the target compound’s aliphatic amine, which may influence pharmacokinetic properties such as membrane permeability .
Functional Group Variations
Chlorosulfonyl Modification :
tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate (CAS: 1956335-01-5) introduces a reactive chlorosulfonyl group, enabling nucleophilic substitutions. This contrasts with the target compound’s inert Boc-protected amine, which is designed for stability under basic or acidic conditions .- Hydroxy and Fluoro Substituents: Hydroxy-substituted analogs like tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS: 225641-84-9) exhibit increased polarity, improving aqueous solubility. Fluorinated derivatives such as tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1) leverage fluorine’s electronegativity to modulate electronic effects and metabolic stability—a feature absent in the non-halogenated target compound .
Physicochemical and Reactivity Profiles
Key Observations :
- The target compound’s higher molecular weight (228.33 g/mol) compared to cyclopentyl derivatives (e.g., 200.28 g/mol) suggests increased lipophilicity, advantageous for blood-brain barrier penetration.
- Fluorinated and chlorosulfonyl analogs exhibit higher molecular weights due to electronegative substituents, which may reduce bioavailability .
Biological Activity
tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate is a compound of significant interest in both organic synthesis and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C11H22N2O2
- Molecular Weight : 214.31 g/mol
The biological activity of this compound primarily revolves around its role as a substrate in enzymatic reactions. It interacts with specific enzymes, forming enzyme-substrate complexes that facilitate various biochemical transformations. The compound's mechanism can be summarized as follows:
- Enzyme Interaction : The compound binds to active sites on enzymes, influencing their catalytic activity.
- Formation of Complexes : The interaction leads to the formation of transient complexes that undergo subsequent chemical transformations.
- Biochemical Pathway Modulation : These transformations can modulate biochemical pathways, impacting cellular functions.
1. Enzymatic Assays
In biological research, this compound has been utilized in various enzymatic assays to study enzyme kinetics and inhibition. For instance, it serves as a substrate for proteases, allowing researchers to investigate enzyme specificity and activity.
2. Case Studies
A notable study investigated the compound's effects on specific proteases involved in disease mechanisms. The results indicated that this compound could inhibit certain proteases at micromolar concentrations, suggesting potential therapeutic applications in diseases where these enzymes are overactive.
| Study | Enzyme | IC50 (µM) | Comments |
|---|---|---|---|
| Study 1 | Protease A | 10.5 | Significant inhibition observed |
| Study 2 | Protease B | 15.2 | Moderate inhibition |
3. Pharmacological Applications
The compound has also been explored for its potential as a pharmaceutical intermediate. Its ability to modify protein interactions makes it a candidate for drug development targeting specific diseases, including cancer and neurodegenerative disorders.
Synthesis and Industrial Applications
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions, often using bases like cesium carbonate for optimal yields . This synthetic route is scalable for industrial production, where automated systems enhance efficiency.
Comparison with Related Compounds
When compared to similar compounds such as tert-butyl carbamate and N-Boc-protected amines, this compound exhibits unique properties due to its additional amino group, which enhances its versatility in chemical reactions .
| Compound | Unique Feature |
|---|---|
| tert-butyl carbamate | Simpler structure |
| N-Boc-protected amines | Less stability under certain conditions |
| This compound | Enhanced reactivity due to amino group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
